N-cycloheptyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
“N-cycloheptyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a compound that belongs to the class of triazoloquinazolines . Triazoloquinazolines are unique heterocyclic compounds that are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of similar triazoloquinazoline compounds involves a nucleophilic substitution reaction . The starting material, a triazoloquinazoline, is synthesized from anthranilic acid. This is then reacted with different aryl amines to produce a series of N-substituted triazoloquinazolines .Molecular Structure Analysis
The molecular structure of triazoloquinazolines, including “this compound”, is characterized by a unique arrangement of nitrogen and carbon atoms. These compounds contain a triazole ring fused to a quinazoline ring .Chemical Reactions Analysis
Triazoloquinazolines can participate in various chemical reactions due to their unique structure. They can undergo nucleophilic substitution reactions with different aryl amines to produce a variety of N-substituted derivatives .Mechanism of Action
Target of Action
Compounds with similar structures, such as n-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amines, have been reported to exhibit potent anti-hiv, antitubercular, and antibacterial activities . Therefore, it is plausible that this compound may also target similar biological entities.
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes that result in their antimicrobial and antiviral activities .
Biochemical Pathways
Given its potential antimicrobial and antiviral activities, it is likely that it interferes with essential biochemical pathways in these organisms, leading to their inhibition or death .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may exert antimicrobial and antiviral effects at the molecular and cellular levels .
Properties
IUPAC Name |
N-cycloheptyl-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5/c1-16-12-14-17(15-13-16)21-23-25-22(24-18-8-4-2-3-5-9-18)19-10-6-7-11-20(19)28(23)27-26-21/h6-7,10-15,18H,2-5,8-9H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEBFFBULWTVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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